![molecular formula C14H10ClFN2OS B5845944 2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5845944.png)
2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide
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Overview
Description
2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a carbamothioyl group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 4-fluoroaniline to yield the final product. The reaction conditions include maintaining the reaction mixture at a specific temperature and using appropriate solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted benzamides, oxidized or reduced derivatives, and hydrolyzed products such as amines and acids .
Scientific Research Applications
2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential antibacterial, antifungal, and antitubercular activities.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide
- N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-4-fluoro-N-{[2-(4-morpholinyl)phenyl]carbamothioyl}benzamide
Uniqueness
2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide is unique due to its specific combination of chloro, fluorophenyl, and carbamothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including its potential use as a ligand in coordination chemistry and its biological activities .
Properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-12-4-2-1-3-11(12)13(19)18-14(20)17-10-7-5-9(16)6-8-10/h1-8H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIIQJCRQLYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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